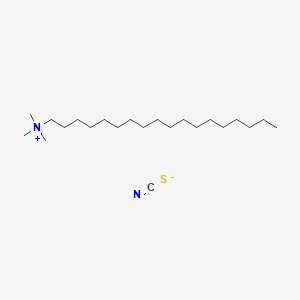![molecular formula C10H14O B14730334 (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one CAS No. 6617-33-0](/img/structure/B14730334.png)
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted bicyclic compounds.
科学研究应用
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific biological targets.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structure and reactivity.
作用机制
The mechanism by which (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
相似化合物的比较
Similar Compounds
Camphor: A well-known bicyclic compound with similar structural features.
Borneol: Another bicyclic compound with hydroxyl functional groups.
Isoborneol: A stereoisomer of borneol with similar chemical properties.
Uniqueness
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one is unique due to its specific stereochemistry and the presence of a double bond within the bicyclic framework. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
6617-33-0 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1R)-4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h4,7-8H,5H2,1-3H3/t7?,8-/m1/s1 |
InChI 键 |
CTZWGIMYGKDLPH-BRFYHDHCSA-N |
手性 SMILES |
CC1=CC2[C@H](C2(C)C)CC1=O |
规范 SMILES |
CC1=CC2C(C2(C)C)CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
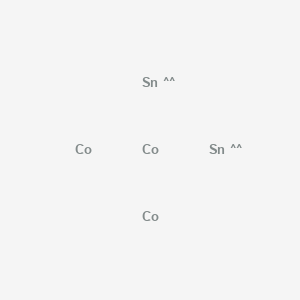
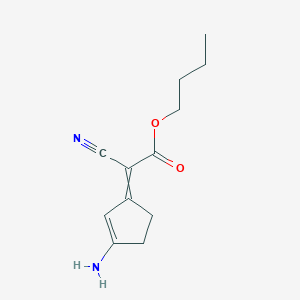



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

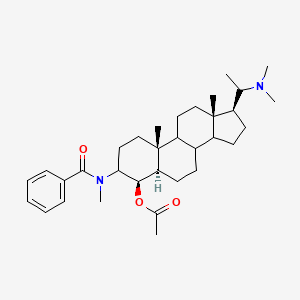
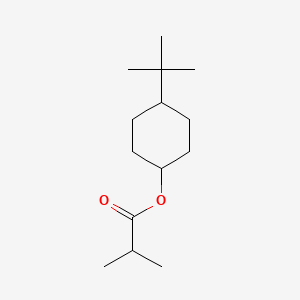
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
